BenchChemオンラインストアへようこそ!

(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Chiral building block Enantiomeric purity Regulatory impurity profiling

(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273566-86-1) is an enantiomerically pure, Boc-protected chiral 1,4-oxazepane-2-carboxylic acid with molecular formula C₁₁H₁₉NO₅ and molecular weight 245.27 g/mol. The compound belongs to the class of seven-membered saturated N,O-heterocyclic β-amino acid analogues, which are recognized as privileged scaffolds for drug development due to their conformational properties at the interface of diazepane, morpholine, and azepane chemical space.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1273566-86-1
Cat. No. B1473808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
CAS1273566-86-1
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyYGITYLFOIAYYJU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273566-86-1): A Chiral 7-Membered β-Amino Acid Building Block for Drug Discovery Procurement


(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273566-86-1) is an enantiomerically pure, Boc-protected chiral 1,4-oxazepane-2-carboxylic acid with molecular formula C₁₁H₁₉NO₅ and molecular weight 245.27 g/mol . The compound belongs to the class of seven-membered saturated N,O-heterocyclic β-amino acid analogues, which are recognized as privileged scaffolds for drug development due to their conformational properties at the interface of diazepane, morpholine, and azepane chemical space [1]. The (R) absolute configuration at the C2 stereocenter is defined by synthesis from methyl (2R)-glycidate, providing a homochiral building block with an MDL identifier MFCD19442251 distinct from its (S)-enantiomer (MFCD19442252) .

Why (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid Cannot Be Replaced by Its (S)-Enantiomer, Racemate, or 6-Membered Ring Analogs


Substitution of (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid with the (S)-enantiomer (CAS 1273567-44-4), the racemic mixture (CAS 1141669-61-5), or a six-membered morpholine analog (e.g., Boc-morpholine-2-carboxylic acid) introduces distinct stereochemical, physicochemical, and regulatory consequences that cannot be accommodated by simple interchange. The (S)-enantiomer is explicitly designated as Brensocatib Impurity 4, meaning its presence in an (R)-configured drug substance constitutes a quantifiable impurity requiring control [1]. The racemic form lacks stereochemical definition, which precludes its use in any campaign requiring enantiomerically pure intermediates. The morpholine analog, while sharing the N-Boc-α-carboxylic acid motif, differs in ring size (6- vs. 7-membered), altering pKa, logP, and conformational flexibility in ways that propagate through SAR and PK profiles [2]. These distinctions are not interchangeable; the following section provides the quantitative evidence supporting this compound's differentiated value proposition.

Quantitative Differentiation Evidence for (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid Versus Closest Analogs


Enantiomeric Identity: Distinct (R)-Stereochemistry with Separated MDL Registry and Impurity Status of the (S)-Enantiomer

The (R)-enantiomer (CAS 1273566-86-1, MDL MFCD19442251) and the (S)-enantiomer (CAS 1273567-44-4, MDL MFCD19442252) are registered as distinct chemical entities with separate MDL numbers and PubChem CIDs (71305949 vs. 71305948) . Critically, the (S)-enantiomer is catalogued as Brensocatib Impurity 4, whereas the (R)-enantiomer is the required absolute configuration for the active pharmaceutical ingredient core; this assignment creates a binary selection criterion: procurement of the (S)-enantiomer for an (R)-configured drug candidate introduces a known, named impurity that must be analytically controlled [1]. The racemic mixture (CAS 1141669-61-5, MDL MFCD11656815) lacks any stereochemical identifier and cannot serve as a substitute in chiral synthesis .

Chiral building block Enantiomeric purity Regulatory impurity profiling

Synthetic Route Efficiency: Validated 7-Step Route at 39% Overall Yield with Enzyme-Catalyzed Key Step Enabling Multi-Hundred-Gram Scale

The AstraZeneca OPRD publication reports a 7-step synthesis delivering the (R)-enantiomer in 39% overall yield starting from methyl (2R)-glycidate, with the key lipase-catalyzed regioselective lactamization of amino diester 5 proceeding in 61% isolated yield after chromatography [1]. In contrast, the racemic 1,4-oxazepane-2-carboxylic acid scaffold has historically been accessed via non-catalytic heterocyclization routes plagued by poor regioselectivity and competing 6-membered ring byproduct formation [2]. The AstraZeneca route was specifically developed to meet a demand for 'hundreds of grams of enantiomerically pure' material, using SpinChem rotating flow cell technology that eliminated enzyme filtration and enabled catalyst reuse [1]. No comparable scalable, stereospecific route has been reported for the (S)-enantiomer in the primary process chemistry literature.

Process chemistry Scalable synthesis Enzymatic lactamization

Vendor Purity Specification: 97% Standard Purity for (R)-Enantiomer with Batch-Specific QC Documentation (NMR, HPLC, GC)

The (R)-enantiomer is supplied at a standard purity of 97% by Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC available . The (S)-enantiomer is commonly listed at 95% purity by multiple vendors including Beyotime and Coolpharm . The racemic mixture (CAS 1141669-61-5) is available at 98% purity, but this higher nominal purity does not reflect enantiomeric composition . For chiral drug development, the 97% chemical purity of the (R)-enantiomer, combined with its defined enantiomeric identity, provides a higher confidence starting point than the 95% purity (S)-enantiomer.

Quality control Purity specification Vendor comparison

Physicochemical Property Differentiation: LogP 0.72 (XLOGP3) and TPSA 76.07 Ų Position the 7-Membered Oxazepane Ring Between Morpholine and Azepane in Property Space

The (R)-enantiomer exhibits an XLOGP3 value of 0.72 and a topological polar surface area (TPSA) of 76.07 Ų, with five hydrogen bond acceptors and one hydrogen bond donor . The (S)-enantiomer shows a comparable XLogP3-AA of 0.7 with identical TPSA of 76.07 [1]. In contrast, the closest 6-membered ring analog, Boc-morpholine-2-carboxylic acid (CAS 884512-77-0), has molecular formula C₁₀H₁₇NO₅ (MW 231.25), representing a 14 Da mass difference and a reduced ring size that alters conformational flexibility and basicity [2]. The 7-membered oxazepane ring occupies a distinct region of chemical space at the interface of diazepane (7-membered N,N), morpholine (6-membered N,O), and azepane (7-membered N) scaffolds, a position recently highlighted as underrepresented in screening libraries yet privileged for drug design, as evidenced by the 2025 FDA approval of Brensocatib—the first drug containing a 1,4-oxazepane core [3].

Physicochemical properties LogP Drug-likeness Scaffold comparison

Storage Stability: Controlled Cold-Chain Requirement (2–8°C, Sealed, Moisture-Free) Distinguishes the (R)-Enantiomer's Handling Protocol

The (R)-enantiomer requires storage at 2–8°C, sealed, and protected from moisture according to multiple vendor specifications (Bidepharm, GLPBio, Leyan) [1]. In contrast, the (S)-enantiomer is listed by Beyotime with a room temperature (RT) storage condition, suggesting a differential thermal stability profile between the two enantiomers . The racemic mixture is also stored at 2–8°C per Chemshuttle specifications, indicating that the stereochemical identity, rather than merely the core scaffold, influences the thermal lability of the Boc-protected oxazepane carboxylic acid . This differential stability has direct implications for shipping logistics, inventory management, and experimental planning.

Storage conditions Stability Procurement logistics

Procurement-Driven Application Scenarios for (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273566-86-1)


Chiral Drug Discovery: Lead Optimization Requiring Enantiomerically Pure 7-Membered β-Amino Acid Scaffolds

Medicinal chemistry teams pursuing novel DPP1 inhibitors, ghrelin receptor agonists, or other targets where a chiral 1,4-oxazepane-2-carboxylic acid serves as a key pharmacophoric element should procure the (R)-enantiomer (CAS 1273566-86-1) specifically. The compound's defined (2R) stereochemistry, validated by the AstraZeneca OPRD process route delivering 39% overall yield at multi-hundred-gram scale, provides the enantiomeric certainty required for SAR studies [1]. Use of the (S)-enantiomer would introduce Brensocatib Impurity 4, necessitating additional analytical method development and potentially confounding biological assay interpretation [2]. The 7-membered oxazepane ring's distinct conformational properties, occupying chemical space between morpholine and diazepane scaffolds, make it a strategic choice for exploring underexploited regions of drug-like property space as validated by the 2025 FDA approval of the first 1,4-oxazepane-containing drug [3].

Brensocatib-Related Impurity Profiling and Reference Standard Qualification

Analytical development groups supporting Brensocatib (AZD7986) or related DPP1 inhibitor drug substance programs require the (R)-enantiomer as the specified chiral building block for synthesizing the active pharmaceutical ingredient core. The (S)-enantiomer (CAS 1273567-44-4) is concurrently required as Brensocatib Impurity 4 for reference standard preparation [1]. Procurement of both enantiomers as distinct, well-characterized entities with documented purity (97% for R, 95% for S) and separate MDL identifiers (MFCD19442251 vs. MFCD19442252) is essential for establishing validated HPLC methods capable of resolving the enantiomeric pair and quantifying the (S)-impurity in (R)-configured drug substance batches [2]. The racemic mixture (CAS 1141669-61-5) is insufficient for this purpose as it cannot serve as a single-enantiomer reference standard.

Scalable Process Chemistry: Kilogram-Scale Synthesis of Chiral Oxazepane Intermediates

Process R&D groups tasked with scaling the synthesis of 1,4-oxazepane-containing intermediates should select the (R)-enantiomer based on the demonstrated scalability of the AstraZeneca route. The published process employs a lipase-catalyzed regioselective lactamization (61% step yield) using SpinChem rotating flow cell technology, which eliminates post-reaction enzyme filtration and enables catalyst recycling—a critical advantage for cost-effective large-scale manufacture [1]. The overall 39% yield over seven steps has been validated at the scale of 'hundreds of grams,' providing a reliable starting point for further process optimization. The cold-chain storage requirement (2–8°C) mandates appropriate logistics planning for bulk inventory management, which should be factored into procurement timelines [2].

Compound Library Assembly: Enriching Screening Collections with Underrepresented 3D Heterocyclic Scaffolds

Organizations building diverse compound screening libraries should incorporate the (R)-enantiomer as a key building block for generating 1,4-oxazepane-containing library members. Recent analyses have identified non-fused 1,4-oxazepanes as 'strikingly scarce in compound libraries' despite their privileged position at the interface of established pharmacophoric scaffolds, a gap made more urgent by the FDA approval of Brensocatib [1]. The (R)-enantiomer's defined stereochemistry, favorable computed physicochemical profile (XLOGP3 0.72, TPSA 76.07 Ų, consensus LogP 0.77), and compatibility with standard amide coupling and Boc deprotection chemistry make it an ideal diversification point for library synthesis [2]. Its 97% standard purity with batch-specific QC documentation (NMR, HPLC, GC) ensures reliability in parallel synthesis workflows [3].

Quote Request

Request a Quote for (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.